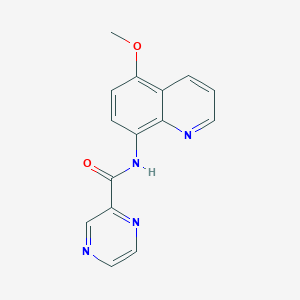
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide: is a heterocyclic compound that combines the structural features of quinoline and pyrazineThe presence of both quinoline and pyrazine rings in its structure makes it a versatile ligand for coordination chemistry and a candidate for biological activity studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methoxyquinoline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of an ionic liquid, such as tetrabutylammonium bromide (TBAB), as a reaction medium to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
化学反応の分析
Types of Reactions: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amides and thioamides.
科学的研究の応用
Chemistry: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their magnetic and electronic properties .
Biology: The compound has potential applications in biological studies due to its structural similarity to bioactive molecules. It can be used as a scaffold for designing inhibitors of enzymes or receptors.
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the material science industry, the compound can be used to develop new materials with specific electronic or optical properties. Its coordination complexes can be incorporated into sensors or catalysts.
作用機序
The mechanism of action of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The quinoline ring can intercalate with DNA, while the pyrazine ring can participate in hydrogen bonding and π-π interactions . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
N-(quinolin-8-yl)pyrazine-2-carboxamide: Lacks the methoxy group, which may affect its biological activity and binding properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a benzothiazole ring instead of quinoline, leading to different electronic properties.
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Features a benzoimidazole ring, which can influence its coordination chemistry and biological activity.
Uniqueness: The presence of the methoxy group on the quinoline ring in N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide enhances its ability to participate in hydrogen bonding and electronic interactions. This structural feature can improve its binding affinity to biological targets and its stability in coordination complexes .
特性
分子式 |
C15H12N4O2 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-21-13-5-4-11(14-10(13)3-2-6-18-14)19-15(20)12-9-16-7-8-17-12/h2-9H,1H3,(H,19,20) |
InChIキー |
WSXKZTPTMVACMU-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC(=O)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



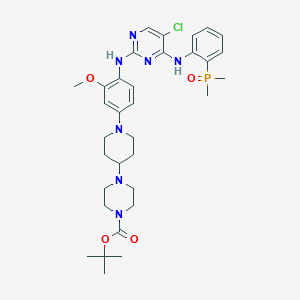


![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
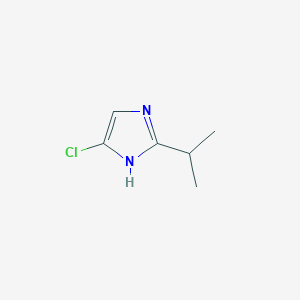
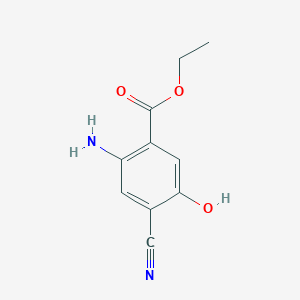

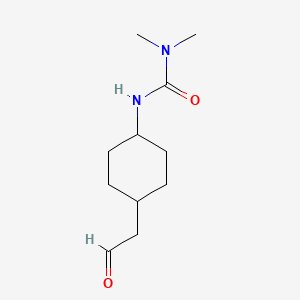
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
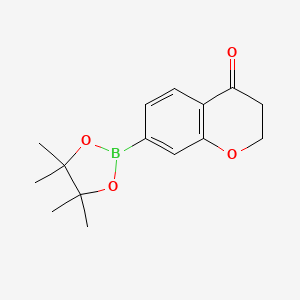
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
